molecular formula C26H21F2N3 B2450116 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-11-9

1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2450116
CAS RN: 901044-11-9
M. Wt: 413.472
InChI Key: MNMABCJWRMGEPO-UHFFFAOYSA-N
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Description

The compound “1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound . The molecule also has a tert-butylphenyl group attached, which is a common motif in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through cyclization reactions or coupling reactions . For example, quinolines can be synthesized via a nickel-catalyzed double dehydrogenative coupling starting from 2-aminobenzyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and fluorine atoms. The presence of fluorine atoms could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the aromatic rings and the fluorine atoms. Electrophilic aromatic substitution could potentially occur at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of fluorine atoms could potentially influence its reactivity and stability .

Scientific Research Applications

Fluorescence Applications

  • Pyrazoloquinoline derivatives, including similar structures to the one , have been identified as highly efficient organic fluorescent materials. These compounds are suitable for use in light-emitting devices. Their fluorescence remains stable in various conditions, and they exhibit interesting properties under quenching processes (Mu et al., 2010).

Synthesis and Green Chemistry

  • These compounds are part of complex synthesis processes. For example, a study described the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones using a multi-component protocol. This approach demonstrates high atom economy and environmental benefits, such as absence of extraction and chromatographic purification steps (Rajesh et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

  • Variants of this compound have been used as emitting materials in OLEDs. These materials, when doped in certain configurations, emit bright blue light, with their efficiency and power dependent on the type of substitution (T. et al., 2001).

Photophysical Properties

  • The photophysical properties of these derivatives, such as absorption and fluorescence spectra, have been extensively studied. These studies contribute to understanding the electronic structure and behavior of these compounds, which is crucial for applications in optical materials (Koścień et al., 2003).

Catalyst-Free Synthesis

  • A study reported a microwave-assisted, catalyst-free protocol for synthesizing novel pyrazoloquinolines. This method is notable for its operational simplicity, eco-friendliness, and high selectivity, making it an efficient approach for producing these compounds (Khumalo et al., 2019).

Molecular Logic Gate Implementation

  • Certain derivatives have been studied for their potential in molecular logic gate implementation, demonstrating advanced arithmetic operations based on their fluorescence behavior in the presence of different chemical species. This application is significant in the field of molecular electronics and photonics (Uchacz et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 4-tert-butylphenol, a related compound, is known to be an irritant .

Future Directions

Future research could potentially focus on synthesizing this compound and studying its properties and potential applications. Given the complexity of the molecule, it could have interesting electronic properties that could be useful in materials science or medicinal chemistry .

properties

IUPAC Name

1-(4-tert-butylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMABCJWRMGEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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